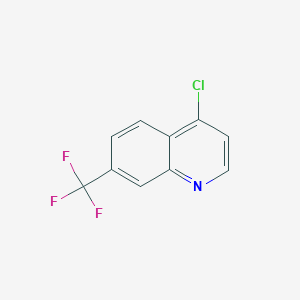

4-Chloro-7-(trifluoromethyl)quinoline

Descripción

The strategic incorporation of fluorine atoms into organic molecules is a cornerstone of modern medicinal chemistry. Trifluoromethylated quinolines, a specific class of these fluorinated compounds, are of particular interest. The trifluoromethyl group (-CF3) can dramatically alter the physicochemical properties of the parent quinoline (B57606) molecule, making these systems valuable scaffolds in drug discovery and materials science. Research has shown that the introduction of a -CF3 group can lead to enhanced biological activity and improved pharmacokinetic profiles. ontosight.aiontosight.ai

The quinoline scaffold, a bicyclic aromatic heterocycle consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring, is considered a "privileged" structure in medicinal chemistry. nih.govresearchgate.net This core is present in a wide array of natural products, most notably the antimalarial alkaloid quinine (B1679958), and forms the backbone of numerous synthetic compounds with diverse and potent pharmacological activities. researchgate.netwikipedia.org The versatility of the quinoline ring allows for functionalization at various positions, enabling chemists to fine-tune the molecule's properties for specific biological targets. nih.gov Consequently, quinoline derivatives have been extensively investigated and developed for a broad spectrum of applications, including anticancer, antimicrobial, anti-inflammatory, and antimalarial agents. orientjchem.orgbohrium.com

The properties of a quinoline derivative are significantly influenced by the nature and position of its substituents. The introduction of a halogen, such as the chloro group at the 4-position, and a trifluoromethyl group at the 7-position in 4-Chloro-7-(trifluoromethyl)quinoline, is a deliberate chemical modification designed to modulate its characteristics. ontosight.ai

Halogen Substituents: The chlorine atom is an electron-withdrawing group that can influence the reactivity of the quinoline ring. Its presence is a key feature in many bioactive molecules, including the famous antimalarial drug chloroquine (B1663885), which is based on a 4-chloroquinoline (B167314) core. The chloro group at the 4-position is particularly susceptible to nucleophilic substitution reactions, making it a versatile handle for synthesizing a wide range of derivatives. durham.ac.ukmdpi.com

Trifluoromethyl Substituents: The trifluoromethyl (-CF3) group is a powerful modulator of molecular properties. beilstein-archives.org It is strongly electron-withdrawing and highly lipophilic. The inclusion of a -CF3 group can enhance a molecule's metabolic stability by blocking sites susceptible to oxidative metabolism. nih.gov Furthermore, its lipophilicity can improve the molecule's ability to penetrate cellular membranes, potentially increasing its bioavailability and effectiveness as a pharmacological agent. ontosight.aiontosight.ai Studies on various quinoline derivatives have shown that the presence of trifluoromethyl groups can contribute to their bioactivity. nih.govnih.gov

The history of quinoline chemistry is rich and dates back to the 19th century. In 1834, Friedlieb Ferdinand Runge first isolated quinoline from coal tar. wikipedia.orgresearchgate.net However, the significance of the quinoline scaffold in medicine was truly established with the discovery of quinine, an alkaloid extracted from the bark of the Cinchona tree, which became the first effective treatment for malaria. researchgate.netglobalresearchonline.net

The success of quinine spurred further research into synthetic quinoline-based antimalarials, particularly during the 20th century. This led to the development of crucial drugs like chloroquine in the 1940s, which proved invaluable in combating the disease for decades. globalresearchonline.net Interestingly, the quest for improved antimalarials also led to discoveries in other therapeutic areas. The quinolone class of antibacterials, for instance, originated from the isolation of a by-product during the synthesis of chloroquine, which was found to have modest antibacterial properties and served as a lead structure for this important class of antibiotics. acs.org This historical progression underscores the foundational role of quinoline derivatives in the evolution of modern medicinal chemistry.

Detailed Research Findings

This compound is primarily utilized in research as a chemical building block or intermediate for the synthesis of more complex molecules. sigmaaldrich.com Its structure, featuring a reactive chlorine atom at the 4-position and the property-modulating trifluoromethyl group, makes it a valuable precursor. Research has documented its use as a starting material in the preparation of various compounds, including piperazinylquinolines investigated for their potential as breast cancer inhibitors and in the synthesis of (4-substituted phenyl-1-piperazinyl) alkyl 2-aminobenzoates and 2-aminonicotinates. sigmaaldrich.comchemicalbook.com These applications highlight the compound's role in facilitating the exploration of new chemical entities for potential therapeutic use.

Chemical and Physical Properties of this compound

Below is a table summarizing the key physicochemical properties of the compound.

| Property | Value |

| CAS Number | 346-55-4 |

| Molecular Formula | C₁₀H₅ClF₃N |

| Molecular Weight | 231.60 g/mol |

| Melting Point | 69-71 °C |

| Appearance | Solid |

| Solubility | Soluble in chloroform |

| InChI Key | LLRQVSZVVAKRJA-UHFFFAOYSA-N |

| SMILES | FC(F)(F)c1ccc2c(Cl)ccnc2c1 |

Data sourced from multiple chemical suppliers and databases. sigmaaldrich.comnist.gov

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

4-chloro-7-(trifluoromethyl)quinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5ClF3N/c11-8-3-4-15-9-5-6(10(12,13)14)1-2-7(8)9/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLRQVSZVVAKRJA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN=C2C=C1C(F)(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5ClF3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00188170 | |

| Record name | 4-Chloro-7-(trifluoromethyl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00188170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

346-55-4 | |

| Record name | 4-Chloro-7-(trifluoromethyl)quinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=346-55-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-7-(trifluoromethyl)quinoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000346554 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 346-55-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=91883 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Chloro-7-(trifluoromethyl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00188170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-chloro-7-(trifluoromethyl)quinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.883 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 4 Chloro 7 Trifluoromethyl Quinoline and Its Derivatives

Multi-Step Synthesis Approaches

Multi-step synthesis remains a cornerstone for the construction of complex heterocyclic molecules like 4-Chloro-7-(trifluoromethyl)quinoline. These approaches provide robust and versatile pathways by building the molecule sequentially, allowing for precise control over the introduction of key functional groups and the formation of the core quinoline (B57606) structure.

Incorporation of Trifluoromethyl Group

The introduction of a trifluoromethyl (-CF3) group into the quinoline scaffold is a critical step that significantly enhances the molecule's lipophilicity and metabolic stability. This can be achieved through two primary strategies: incorporating a CF3-containing building block early in the synthesis or by direct trifluoromethylation of a pre-formed quinoline ring.

One common approach involves starting with an aniline (B41778) derivative that already contains the trifluoromethyl group at the desired position, such as 3-(trifluoromethyl)aniline. This precursor can then undergo cyclization reactions to form the quinoline core. google.com Another strategy involves the cyclization of starting materials that contain a trifluoromethyl group which is then incorporated into the final quinoline structure. For example, 2-trifluoromethylated quinolines have been synthesized from α-CF3-enamines. rsc.org

Numerous methods for the direct introduction of trifluoromethyl groups into heterocyclic compounds have also been developed, utilizing electrophilic, nucleophilic, and radical trifluoromethylating reagents. researchgate.net Radical trifluoromethylation, in particular, offers an efficient route as it can often be performed on unfunctionalized substrates, avoiding extra preparatory steps. researchgate.net

Table 1: Selected Methods for Trifluoromethyl Group Incorporation

| Method | Reagents/Starting Materials | Key Features |

|---|---|---|

| Cyclization of CF3-Aniline | 3-(Trifluoromethyl)aniline, glycerol, sulfuric acid (Skraup reaction) | Builds the quinoline ring onto a CF3-containing precursor. |

| Cyclization from CF3-Alkenes | α-CF3-enamines, 2-nitrobenzaldehydes | Forms 2-CF3 substituted quinolines through intramolecular cyclization. rsc.org |

Chlorination of Quinoline Ring Systems

The introduction of a chlorine atom at the 4-position of the quinoline ring is typically accomplished by converting a 4-hydroxy or 4-oxoquinoline intermediate. This precursor, 7-(trifluoromethyl)quinolin-4-one, can be synthesized through cyclization reactions (see 2.1.3). The subsequent chlorination is a standard transformation in heterocyclic chemistry.

The most common and effective reagents for this conversion are phosphorus oxychloride (POCl3) and phosphorus pentachloride (PCl5). google.com The reaction involves heating the 4-quinolinone with the chlorinating agent, often in a solvent or using the reagent itself as the solvent. This process replaces the hydroxyl group with a chlorine atom, yielding the target 4-chloroquinoline (B167314). Thionyl chloride (SOCl2) can also be employed for this purpose. google.com

A patented process describes the direct conversion of β-(o-trifluoromethylanilino)-propanoic acid to 4-chloro-8-trifluoromethyl-quinoline using a chlorination agent like phosphorus oxychloride in the presence of an oxidizing agent, demonstrating a streamlined approach. google.com

Cyclization Reactions for Quinoline Core Formation

The formation of the quinoline core is the central part of the synthesis. Several classic named reactions can be adapted to produce the 7-(trifluoromethyl)quinoline (B1331143) skeleton, typically starting from 3-(trifluoromethyl)aniline.

Skraup Synthesis: This method involves reacting an aniline (e.g., 3-(trifluoromethyl)aniline) with glycerol, sulfuric acid, and an oxidizing agent (such as the nitro compound corresponding to the aniline used). mdpi.commdpi.com The reaction proceeds through a cyclization of an α,β-unsaturated aldehyde (acrolein, formed in situ from glycerol) with the aniline.

Conrad-Limpach-Knorr Synthesis: This approach involves the reaction of an aniline with a β-ketoester. The initial condensation can be controlled by temperature to favor different isomers. A subsequent high-temperature cyclization (thermal cyclization) of the intermediate anilino-acrylate yields a 4-hydroxyquinoline (B1666331) (a 4-quinolinone). This 7-(trifluoromethyl)quinolin-4-one is the direct precursor for the chlorination step described in 2.1.2.

Friedländer Annulation: This synthesis condenses a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group (e.g., another ketone or aldehyde). mdpi.com This method offers high regioselectivity and is one of the simplest routes to substituted quinolines.

More recent developments include electrophilic cyclization of N-(2-alkynyl)anilines using electrophiles like iodine monochloride (ICl) or bromine (Br2) to yield 3-haloquinolines under mild conditions. nih.gov Another modern approach is the TMSCl-mediated cascade cyclization of ortho-propynol phenyl azides, which provides an efficient route to 4-chloro quinolines. rsc.org

Catalytic Synthesis Routes

Catalytic methods offer significant advantages over traditional multi-step syntheses, including milder reaction conditions, higher atom economy, and the potential for asymmetric synthesis. Both transition-metal and non-metal catalysts have been successfully employed in the synthesis and derivatization of quinolines. ias.ac.innih.gov

Transition Metal-Mediated Protocols for Quinoline Derivatization

Transition metals like palladium, copper, cobalt, nickel, and iridium are powerful catalysts for forming the C-C and C-N bonds necessary for quinoline synthesis. ias.ac.inorganic-chemistry.org These protocols can be used to construct the quinoline ring itself or to functionalize a pre-existing quinoline derivative.

For instance, iridium-catalyzed synthesis of functionalized quinolines can be achieved from 2-aminobenzyl alcohols and α,β-unsaturated ketones. organic-chemistry.org Nickel-catalyzed methods allow for the synthesis of quinolines from 2-aminobenzyl alcohol and other simple precursors via a double dehydrogenative coupling mechanism. organic-chemistry.org

In the context of derivatization, palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) are invaluable for modifying the quinoline scaffold. Starting with this compound, the chlorine atom at the C4 position can be readily substituted with various aryl, alkyl, or alkynyl groups. Similarly, cobalt-catalyzed aerobic dehydrogenation of 1,2,3,4-tetrahydroquinolines provides a mild method to access the aromatic quinoline core. organic-chemistry.org

Table 2: Examples of Transition Metal-Mediated Quinoline Synthesis

| Catalyst System | Reactants | Product Type | Reference |

|---|---|---|---|

| Iridium (Ir) | 2-Aminobenzyl alcohols, α,β-unsaturated ketones | Functionalized quinolines | organic-chemistry.org |

| Nickel (Ni) | 2-Aminobenzyl alcohol, 1-phenylethanol | Substituted quinolines | organic-chemistry.org |

| Iron(III) chloride (FeCl3) | α-Aminonitriles, terminal alkynes | 2,4-Diaryl quinolines | organic-chemistry.org |

Non-Metal Catalysis in Quinoline Synthesis

Organocatalysis, which uses small organic molecules as catalysts, has emerged as a "green" alternative to metal-based catalysis, avoiding the use of potentially toxic and expensive metals. nih.govresearchgate.net These reactions are often promoted by Brønsted or Lewis acids or by specific organic molecules through iminium or enamine activation.

Several non-metal catalyzed methods for quinoline synthesis have been reported:

p-Toluenesulfonic acid (p-TsOH): This simple Brønsted acid can catalyze the cyclization reactions that form the quinoline core.

Iodine (I2): Molecular iodine can act as a mild Lewis acid catalyst to promote annulation reactions, for example, in the synthesis of quinolines from enamides and imines. mdpi.com

L-Proline: This amino acid is a versatile organocatalyst that can promote quinoline synthesis through enamine-based mechanisms. researchgate.net

These metal-free approaches are part of a growing field focused on developing more sustainable and environmentally friendly synthetic methodologies for important heterocyclic scaffolds. mdpi.comresearchgate.net

Aerobic Dehydrogenation Techniques

Aerobic dehydrogenation has emerged as a powerful and green tool in organic synthesis for the formation of aromatic systems. This methodology utilizes molecular oxygen, typically from the air, as the terminal oxidant, producing water as the only byproduct. In the context of quinoline synthesis, this technique is often applied in the final aromatization step, converting a dihydroquinoline intermediate to the corresponding quinoline.

While specific examples detailing the aerobic dehydrogenation for this compound are not prevalent in the literature, the principle can be applied to its synthesis from a suitable 1,2,3,4-tetrahydroquinoline (B108954) precursor. For instance, N-doped hierarchical pore carbons have been described as efficient metal-free catalysts for the aerobic dehydrogenation of 1,2,3,4-tetrahydroquinoline itself. researchgate.net Copper-catalyzed systems have also been developed for the aerobic synthesis of substituted quinolines from anilines and aldehydes, involving an intermolecular C-H activation and cyclization process where air serves as the oxidant. nih.gov The advantages of this approach include mild reaction conditions, high atom economy, and the avoidance of stoichiometric, often toxic, chemical oxidants. nih.gov

Key Features of Aerobic Dehydrogenation in Quinoline Synthesis:

| Feature | Description |

| Oxidant | Molecular Oxygen (O₂) or Air |

| Byproduct | Water (H₂O) |

| Catalysts | Transition metals (e.g., Copper, Cobalt) or Metal-free carbons researchgate.netnih.govacs.org |

| Advantages | Environmentally benign, high atom economy, operational simplicity. nih.gov |

| Application | Typically used for the aromatization of dihydroquinoline intermediates. |

Green Chemistry Approaches in Quinoline Synthesis

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. researchgate.net Traditional methods for quinoline synthesis, such as the Skraup, Doebner-von Miller, and Friedlander reactions, often require harsh conditions, strong acids, high temperatures, and toxic reagents, leading to significant environmental concerns. tandfonline.comresearchgate.net

Modern research has focused on developing more sustainable alternatives. nih.gov These green approaches include:

Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times and improve yields by providing efficient and uniform heating.

Solvent-Free Reactions: Conducting reactions without a solvent (neat conditions) minimizes waste and simplifies purification. Iron(III) chloride has been used as a catalyst for the three-component reaction of anilines, aldehydes, and ethyl/methyl lactate (B86563) under solvent-free conditions to produce 2,4-disubstituted quinolines. tandfonline.com

Use of Green Solvents: Replacing hazardous organic solvents with environmentally benign alternatives like water or ethanol (B145695) is a key green strategy. researchgate.net Water, in particular, has been used as a solvent for the synthesis of 4-ferrocenyl quinoline derivatives catalyzed by p-toluene sulfonic acid. tandfonline.com

Multi-Component Reactions (MCRs): MCRs involve combining three or more reactants in a single step to form a complex product, which enhances efficiency and reduces waste. tandfonline.com

Reusable Catalysts: The use of heterogeneous or reusable catalysts, such as Amberlyst-15, simplifies product isolation and reduces catalyst waste. tandfonline.com

Comparison of Traditional vs. Green Quinoline Synthesis Methods

| Parameter | Traditional Methods (e.g., Skraup, Friedlander) | Green Chemistry Approaches |

| Conditions | High temperatures, strong acids tandfonline.comresearchgate.net | Milder conditions, often room temperature or microwave heating tandfonline.com |

| Solvents | Often hazardous organic solvents nih.gov | Water, ethanol, or solvent-free researchgate.nettandfonline.com |

| Byproducts | Significant hazardous waste | Minimal waste, often just water nih.gov |

| Efficiency | Often multi-step, lower atom economy nih.gov | One-pot, multi-component reactions, high atom economy researchgate.net |

| Catalysts | Stoichiometric, often corrosive reagents tandfonline.com | Recyclable and non-toxic catalysts tandfonline.com |

Stereoselective Synthesis and Chiral Resolution of Analogues

The synthesis of enantiomerically pure quinoline analogues is crucial for pharmaceutical applications, as different enantiomers can exhibit vastly different biological activities. Methodologies to achieve this fall into two main categories: asymmetric synthesis and chiral resolution.

Asymmetric Synthesis involves creating a specific stereoisomer directly. This can be achieved using chiral catalysts or auxiliaries. For example, chiral Ti(IV) complexes have been used as Lewis acid catalysts to promote asymmetric inverse-electron-demand Diels-Alder reactions, yielding asymmetric tetrahydroquinoline derivatives.

Chiral Resolution is the process of separating a racemic mixture (a 1:1 mixture of enantiomers) into its individual components. wikipedia.org

Kinetic Resolution: This technique relies on the differential rate of reaction of two enantiomers with a chiral catalyst or reagent. An efficient kinetic resolution of axially chiral 5- or 8-substituted quinoline derivatives has been developed using asymmetric transfer hydrogenation. nih.govdicp.ac.cn This method allows for the simultaneous isolation of two different axially chiral skeletons with high selectivity. acs.org

Diastereomeric Salt Formation: A common method involves reacting the racemic quinoline analogue (if it is an acid or base) with a chiral resolving agent to form a pair of diastereomers. wikipedia.org These diastereomers have different physical properties (like solubility) and can be separated by crystallization. The resolving agent is then removed to yield the pure enantiomers.

Chiral Derivatizing Agents: Racemic compounds can be reacted with a chiral derivatizing reagent to form diastereomers that can then be separated using standard chromatography techniques like RP-HPLC. researchgate.net

Overview of Stereoselective Methods for Quinoline Analogues

| Method | Description | Key Feature |

| Asymmetric Synthesis | Direct synthesis of a single enantiomer using a chiral catalyst or auxiliary. | Creates desired chirality during the reaction. |

| Kinetic Resolution | Faster reaction of one enantiomer in a racemic mixture with a chiral catalyst. nih.gov | Separates enantiomers based on reaction rate differences. dicp.ac.cn |

| Diastereomeric Crystallization | Formation of separable diastereomeric salts from a racemic mixture and a chiral resolving agent. wikipedia.org | Separation based on differences in physical properties (solubility). |

| Chiral Derivatization | Covalent bonding of a chiral agent to the enantiomers to form separable diastereomers. researchgate.net | Enables separation via standard chromatography (e.g., HPLC). |

Functional Group Interconversions and Derivatization from Precursors

Functional group interconversion (FGI) is a fundamental strategy in organic synthesis where one functional group is converted into another. This is particularly important in the final stages of synthesizing complex molecules like this compound, allowing for the precise installation of the required substituents from a common precursor.

A key precursor for this compound is the corresponding 4-hydroxyquinoline derivative, 4-hydroxy-7-(trifluoromethyl)quinoline. The critical FGI step is the conversion of the hydroxyl group at the C4 position into a chloro group. This transformation is typically achieved using standard chlorinating agents. A common and effective method involves reacting the 4-hydroxy precursor with phosphorus oxychloride (POCl₃), often in the presence of phosphorus pentachloride (PCl₅). google.com

Once synthesized, the chlorine atom at the C4 position of this compound serves as a versatile handle for further derivatization. As a good leaving group, it can be displaced by various nucleophiles to generate a library of new analogues. For example, the 4-chloro group can be substituted by:

Amines: to form 4-aminoquinoline (B48711) derivatives.

Azides: reaction with sodium azide (B81097) (NaN₃) can introduce an azido (B1232118) group, which is a precursor for amines or can be used in cycloaddition reactions.

Thiols: to produce 4-thioether derivatives.

This strategy of late-stage functionalization via FGI is highly efficient for creating diverse molecular structures for screening in drug discovery and materials science. organic-chemistry.orgnih.gov

Chemical Reactivity and Functionalization of 4 Chloro 7 Trifluoromethyl Quinoline

Nucleophilic Aromatic Substitution Reactions at C-4 Position

The chlorine atom at the C-4 position of the quinoline (B57606) ring is highly susceptible to nucleophilic aromatic substitution (SNAr). This reactivity is enhanced by the electron-withdrawing nature of both the quinoline nitrogen and the trifluoromethyl group at the C-7 position, which stabilize the Meisenheimer intermediate formed during the reaction.

Amination Reactions

The displacement of the C-4 chloro group by various amines is a widely utilized transformation for the synthesis of a diverse range of 4-aminoquinoline (B48711) derivatives. These reactions are typically carried out by heating 4-Chloro-7-(trifluoromethyl)quinoline with a primary or secondary amine, often in a solvent or under neat conditions.

A series of 4-aminoquinoline derivatives have been synthesized by reacting 4-chloro-7-substituted-quinolines with corresponding mono/dialkyl amines. For instance, the reaction with butylamine (B146782) is typically performed by heating the reactants at 120–130 °C for 6 hours. nih.gov Similarly, reactions with N,N-dimethyl-ethane-1,2-diamine are also conducted under neat conditions at elevated temperatures. nih.gov The synthesis of (4-substituted phenyl-1-piperazinyl) alkyl 2-aminobenzoates and 2-aminonicotinates has also been achieved using this compound as a starting material. sigmaaldrich.com

Table 1: Examples of Amination Reactions of this compound

| Amine Nucleophile | Reaction Conditions | Product | Reference(s) |

| Butylamine | Neat, 120–130 °C, 6 h | N-Butyl-7-(trifluoromethyl)quinolin-4-amine | nih.gov |

| N,N-Dimethylethane-1,2-diamine | Neat, 120–130 °C, 6-8 h | N'-(7-(Trifluoromethyl)quinolin-4-yl)-N,N-dimethylethane-1,2-diamine | nih.gov |

| (Phenyl)piperazine derivatives | Not specified | (4-Substituted phenyl-1-piperazinyl) quinoline derivatives | sigmaaldrich.com |

| Amino alcohols (e.g., 2-aminoethanol) | Not specified | 2-((7-(Trifluoromethyl)quinolin-4-yl)amino)ethanol | scholaris.ca |

Thiolation and Selanylation Reactions

The chloro group at the C-4 position can also be displaced by sulfur and selenium nucleophiles to yield the corresponding 4-thio and 4-selanylquinoline derivatives. These reactions are important for the synthesis of compounds with potential biological activities.

The synthesis of 7-(Trifluoromethyl)quinoline-4-thiol has been reported, indicating the feasibility of thiolation reactions at the C-4 position. chemicalbook.com This compound can be prepared by reacting this compound with a sulfur nucleophile like thiourea, followed by hydrolysis. While specific examples for the direct selanylation of this compound are less common in the literature, the general reactivity of 4-chloroquinolines suggests that reactions with selenols or their corresponding salts would proceed under similar conditions to thiolation.

Ligand Exchange Reactions

In the context of this quinoline derivative, "ligand exchange" can be interpreted as the substitution of the chloride at the C-4 position by other non-carbon nucleophiles, which are not amines, thiols, or selenols. This includes reactions with alkoxides, aryloxides, and other heteroatomic nucleophiles. For instance, the reaction of 4,7-dichloroquinoline (B193633) with sodium azide (B81097) in DMF at 65 °C yields 4-azido-7-chloroquinoline, demonstrating the displacement of the C-4 chloride by an azide nucleophile. mdpi.com This reactivity pattern is expected to be similar for this compound.

Electrophilic Aromatic Substitution on the Quinoline Ring

Nitration of quinoline derivatives typically occurs on the benzene (B151609) ring. For 8-substituted quinolines, metal-free halogenation has been shown to be highly regioselective, yielding C5-halogenated products. chemicalbook.com This suggests that electrophilic attack on this compound would likely occur at the C-5 or C-6 positions, with the precise outcome depending on the specific electrophile and reaction conditions.

Modifications of the Trifluoromethyl Group

The trifluoromethyl group is generally a very stable substituent and not readily modified. However, under harsh conditions, it can undergo transformations. For instance, the hydrolysis of a trifluoromethyl group to a carboxylic acid can be achieved using strong acids like fuming sulfuric acid, sometimes in the presence of boric acid. rsc.org While this reaction has been demonstrated on various aromatic compounds, specific examples on this compound are not widely reported. The C-F bonds within the trifluoromethyl group can also be functionalized under specific catalytic conditions, though this is a challenging transformation.

Coupling Reactions for Extended Conjugated Systems

The chloro group at the C-4 position of this compound serves as an excellent handle for various palladium-catalyzed cross-coupling reactions. These reactions are instrumental in forming carbon-carbon bonds and creating extended conjugated systems, which are of interest in materials science and medicinal chemistry.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the chloroquinoline with an organoboron reagent, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. This method is widely used to form biaryl structures. It has been demonstrated that 4-chloro quinoline derivatives readily undergo Suzuki-Miyaura cross-coupling reactions with various boronic acids in the presence of a palladium catalyst like Tetrakis(triphenylphosphine)palladium(0). imperial.ac.uk

Sonogashira Coupling: This coupling reaction of a terminal alkyne with an aryl halide is catalyzed by palladium and copper complexes. It is a powerful method for the synthesis of aryl alkynes. 4-Chloroquinazolines have been successfully coupled with terminal alkynes using Pd(PPh₃)₄ and CuI as catalysts. chemicalbook.com

Heck Coupling: The Heck reaction couples the aryl halide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene.

Stille Coupling: This reaction involves the coupling of the chloroquinoline with an organostannane reagent, catalyzed by a palladium complex.

Negishi Coupling: The Negishi coupling utilizes an organozinc reagent to couple with the aryl halide, also catalyzed by a palladium or nickel complex.

Table 2: Potential Coupling Reactions of this compound

| Coupling Reaction | Coupling Partner | Catalyst System (Typical) | Product Type | Reference(s) on Similar Substrates |

| Suzuki-Miyaura | Arylboronic acid | Pd(PPh₃)₄, Base | 4-Aryl-7-(trifluoromethyl)quinoline | imperial.ac.uk |

| Sonogashira | Terminal alkyne | Pd(PPh₃)₄, CuI, Base | 4-Alkynyl-7-(trifluoromethyl)quinoline | chemicalbook.com |

| Heck | Alkene | Pd(OAc)₂, Ligand, Base | 4-Alkenyl-7-(trifluoromethyl)quinoline | |

| Stille | Organostannane | Pd(PPh₃)₄ | 4-Aryl/Alkenyl-7-(trifluoromethyl)quinoline | |

| Negishi | Organozinc reagent | Pd(PPh₃)₄ or Ni catalyst | 4-Aryl/Alkyl-7-(trifluoromethyl)quinoline |

Reactions for Scaffold Diversification and Hybrid Molecule Formation

The strategic functionalization of the this compound core is crucial for developing new therapeutic agents. The reactivity of the C4-chloro group allows for its displacement through nucleophilic aromatic substitution and its participation in transition-metal-catalyzed cross-coupling reactions. These methods are instrumental in diversifying the quinoline scaffold and in constructing complex hybrid molecules, which combine the quinoline moiety with other pharmacophores to enhance biological activity or to create compounds with dual mechanisms of action. nih.gov

Nucleophilic Aromatic Substitution (SNAr) Reactions

The chlorine atom at the 4-position of the quinoline ring is highly susceptible to nucleophilic aromatic substitution (SNAr). This reactivity is enhanced by the electron-withdrawing effect of the ring nitrogen, which stabilizes the intermediate Meisenheimer complex. This reaction pathway provides a straightforward method for introducing a wide variety of functional groups and molecular fragments.

Researchers have utilized this reactivity to synthesize libraries of 4-substituted quinolines. For instance, reactions with various amines, such as piperazine (B1678402), lead to the formation of 4-aminoquinoline derivatives. mdpi.com These reactions are fundamental in creating hybrid molecules where the quinoline core is linked to another heterocyclic system, like benzimidazole (B57391), via a piperazine linker. mdpi.com The general scheme involves the displacement of the chloride by the nucleophilic amine, often catalyzed by a base. Similarly, other nucleophiles like thiols and alkoxides can be employed to generate the corresponding thioethers and ethers, further expanding the chemical space accessible from this scaffold. mdpi.com

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, offering a robust strategy for scaffold diversification. youtube.com While direct examples involving this compound are specific, the reactivity of chloroquinolines in these transformations is well-documented and applicable. Reactions such as the Suzuki, Heck, and Buchwald-Hartwig couplings allow for the introduction of aryl, vinyl, and amino groups, respectively.

For example, a Suzuki coupling reaction could involve the reaction of this compound with an arylboronic acid in the presence of a palladium catalyst and a base. This would result in the formation of a 4-aryl-7-(trifluoromethyl)quinoline, effectively creating a biaryl structure. This approach is commonly used to synthesize complex molecules by joining different aromatic systems. nih.govmdpi.com The efficiency of these reactions enables the construction of highly functionalized quinolines that can serve as advanced intermediates or as final drug candidates.

Synthesis of Hybrid Molecules

The concept of molecular hybridization involves covalently linking two or more pharmacophores to create a single molecule with potentially enhanced activity, improved selectivity, or a novel mechanism of action. nih.gov this compound is an ideal starting material for synthesizing such hybrids due to the versatile reactivity of its C4-chloro group.

Several studies have demonstrated the synthesis of quinoline-based hybrids with potential therapeutic applications. For example, hybrid molecules incorporating quinoline and benzimidazole moieties have been synthesized and evaluated for their antiproliferative activities. mdpi.com In a typical synthetic route, this compound could be reacted with a piperazine-containing benzaldehyde (B42025) derivative, followed by condensation with a diamine to form the final quinoline-benzimidazole hybrid. mdpi.com

Another strategy involves linking the quinoline core to other heterocyclic systems like pyrimidine (B1678525) or morpholine. ias.ac.in These syntheses often proceed through a multi-step sequence, where the initial nucleophilic substitution at the C4-position of the chloroquinoline is a key step in building the hybrid structure. The resulting compounds combine the structural features of each component, which can lead to synergistic effects and improved pharmacological profiles. researchgate.netnih.gov

The diversification of the this compound scaffold through these reactions provides access to a vast array of novel chemical entities for biological screening. The following tables summarize representative reactions for scaffold diversification and the formation of hybrid molecules.

Table 1: Representative Reactions for Scaffold Diversification This is an interactive table. Click on the headers to sort.

| Reaction Type | Reagents & Conditions | Product Type | Reference |

|---|---|---|---|

| Nucleophilic Substitution | Amine (e.g., Piperazine), Base, Solvent | 4-Aminoquinoline Derivative | mdpi.com |

| Nucleophilic Substitution | Thiol, Base, Solvent | 4-Thioether-quinoline Derivative | mdpi.com |

| Suzuki Coupling | Arylboronic Acid, Pd Catalyst, Base, Solvent | 4-Arylquinoline Derivative | nih.gov |

| Buchwald-Hartwig Amination | Amine, Pd Catalyst, Ligand, Base, Solvent | 4-Aminoquinoline Derivative | nih.gov |

Table 2: Examples of Hybrid Molecule Synthesis This is an interactive table. Click on the headers to sort.

| Hybrid Type | Key Synthetic Step | Starting Materials | Resulting Hybrid Structure | Reference |

|---|---|---|---|---|

| Quinoline-Benzimidazole | Nucleophilic Substitution & Condensation | 4-Chloroquinoline (B167314) derivative, Piperazine-benzaldehyde, Diamine | Quinoline linked to Benzimidazole via Piperazine | mdpi.com |

| Quinoline-Pyrimidine-Morpholine | Multi-step synthesis involving SNAr | Chloroquinoline, Aryl-pyrimidine, Morpholinoacetyl chloride | Quinoline-Pyrimidine core with Morpholine side chain | ias.ac.in |

| Quinoline-Sulfonamide | Nucleophilic Substitution | Chloroquinoline derivative, Sulfonamide | Quinoline linked to a Sulfonamide moiety | nih.gov |

Spectroscopic Characterization and Structural Analysis of 4 Chloro 7 Trifluoromethyl Quinoline Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of quinoline (B57606) derivatives by mapping the chemical environments of magnetically active nuclei, primarily ¹H and ¹³C. The chemical shifts (δ), spin-spin coupling patterns, and integration of signals provide detailed information about the connectivity of atoms.

For quinoline analogs, ¹H NMR spectra typically show aromatic protons in the downfield region (δ 7.0-9.0 ppm) due to the deshielding effect of the aromatic ring current. The electron-withdrawing nature of the chlorine and trifluoromethyl (-CF₃) groups further influences these chemical shifts. For example, in various 6-chloro-4-(trifluoromethyl)quinoline analogs, aromatic protons are observed between δ 7.5 and 8.4 ppm. wiley-vch.de Two-dimensional NMR techniques, such as Correlation Spectroscopy (COSY), are instrumental in establishing proton-proton connectivities within the quinoline ring system, while Heteronuclear Single Quantum Coherence (HSQC) correlates protons with their directly attached carbons. mdpi.com

¹³C NMR spectroscopy provides information on the carbon skeleton. The spectra of substituted quinolines show distinct signals for each carbon atom, with their chemical shifts being highly dependent on the electronic effects of the substituents. tsijournals.com Theoretical calculations, such as those using the Gauge-Including Atomic Orbital (GIAO) method, are often employed to predict ¹H and ¹³C chemical shifts, which can then be compared with experimental data to confirm structural assignments. tsijournals.com

Table 1: Representative ¹H and ¹³C NMR Data for a 6-Chloro-4-(trifluoromethyl)quinoline Analog wiley-vch.de

| Compound | Nucleus | Chemical Shift (δ, ppm) | Description |

|---|---|---|---|

| 6-Chloro-2-propyl-4-(trifluoromethyl)quinoline | ¹H | 8.05-8.08 | Multiplet, 2H (Aromatic) |

| ¹H | 7.71 | Doublet of doublets, 1H (Aromatic) | |

| ¹H | 7.60 | Singlet, 1H (Aromatic) | |

| ¹³C | 162.4, 146.9, 133.4, 133.2, 131.1, 130.9 | Aromatic carbons |

Note: Data is for an analog and serves as a representative example.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques used to probe the vibrational modes of a molecule. The absorption of IR radiation or the inelastic scattering of monochromatic light (Raman) corresponds to specific molecular vibrations, such as stretching, bending, and torsional modes. These spectra serve as a molecular fingerprint and are invaluable for identifying functional groups.

The vibrational spectrum of 4-Chloro-7-(trifluoromethyl)quinoline and its analogs is complex, featuring contributions from the quinoline core, the C-Cl bond, and the C-F bonds of the trifluoromethyl group. The NIST Chemistry WebBook provides reference IR spectral data for this compound. nist.gov

Key vibrational modes for chloro- and trifluoromethyl-substituted quinolines include:

C-F Stretching: The trifluoromethyl group gives rise to very strong and characteristic absorption bands, typically in the 1350-1100 cm⁻¹ region.

Aromatic C=C and C=N Stretching: The quinoline ring system exhibits a series of bands in the 1620-1430 cm⁻¹ region.

C-H Stretching: Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹.

Computational methods, often using Density Functional Theory (DFT), are frequently used to calculate theoretical vibrational frequencies. nih.gov These theoretical spectra aid in the assignment of experimental bands to specific molecular motions. nih.goviosrjournals.org

Table 2: Typical Vibrational Frequencies for Substituted Quinolines

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3100-3000 | Medium to Weak |

| Aromatic C=C/C=N Stretch | 1620-1430 | Medium to Strong |

| C-F Stretch (-CF₃) | 1350-1100 | Strong |

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Determination

Mass Spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight of the compound and offers structural clues based on its fragmentation pattern. For this compound, the molecular formula is C₁₀H₅ClF₃N, corresponding to a molecular weight of approximately 231.6 g/mol . nist.govsigmaaldrich.com

Under electron ionization (EI), the molecule is ionized to form a molecular ion (M⁺˙), which can then undergo fragmentation. The fragmentation of quinoline derivatives is well-documented and often involves characteristic losses. uni-saarland.de For quinoline itself, a common fragmentation pathway is the loss of hydrogen cyanide (HCN). rsc.org

For this compound, the fragmentation pattern would be influenced by the substituents. Plausible fragmentation pathways include:

Loss of a Chlorine Radical: Cleavage of the C-Cl bond to form an [M-Cl]⁺ ion.

Loss of a Trifluoromethyl Radical: Cleavage of the C-CF₃ bond to yield an [M-CF₃]⁺ ion.

Loss of HCN: Fission of the pyridine (B92270) ring, characteristic of the quinoline core. rsc.orgmcmaster.ca

The relative abundance of these fragment ions helps to piece together the molecular structure and confirm the identity of the compound.

Table 3: Predicted Key Ions in the Mass Spectrum of this compound

| Ion | Description | Approximate m/z |

|---|---|---|

| [C₁₀H₅ClF₃N]⁺˙ | Molecular Ion (M⁺˙) | 231/233 (due to ³⁵Cl/³⁷Cl isotopes) |

| [M - Cl]⁺ | Loss of Chlorine | 196 |

| [M - CF₃]⁺ | Loss of Trifluoromethyl group | 162/164 |

X-ray Crystallography for Solid-State Structure Analysis

X-ray crystallography provides the definitive three-dimensional structure of a molecule in the solid state by mapping electron density from the diffraction pattern of a single crystal. This technique yields precise information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding and π-stacking.

These studies show that the quinoline ring system is typically planar. The substituents will adopt geometries that minimize steric strain. Analysis of such structures reveals how molecules pack in a crystal lattice, which is governed by a combination of steric effects and non-covalent interactions. These interactions are crucial in determining the physical properties of the material. rsc.org

Table 4: Representative Bond Parameters from a Quinoline Analog Crystal Structure

| Parameter | Description | Typical Value |

|---|---|---|

| C-C (aromatic) | Bond length within the benzene (B151609) ring | ~1.36 - 1.42 Å |

| C-N (aromatic) | Bond length within the pyridine ring | ~1.32 - 1.38 Å |

| C-Cl | Bond length of the chloro substituent | ~1.74 Å |

Note: Values are generalized from typical quinoline structures and may vary.

Computational Chemistry and in Silico Modeling Studies

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure, stability, and reactivity of molecules. For quinoline (B57606) derivatives, DFT calculations, often employing methods like B3LYP with a 6-311G basis set, are utilized to optimize the molecular geometry and compute various quantum chemical descriptors. researchgate.net These calculations provide a detailed understanding of the molecule's electronic properties.

Key parameters derived from DFT studies include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netuobaghdad.edu.iq The HOMO-LUMO energy gap (ΔE) is a crucial indicator of a molecule's chemical reactivity and kinetic stability; a smaller gap suggests higher reactivity. researchgate.net Analysis of these frontier orbitals helps in understanding the charge transfer interactions within the molecule. ijcce.ac.ir The distribution of electron density, visualized through molecular electrostatic potential (MEP) maps, identifies electrophilic and nucleophilic sites, predicting how the molecule will interact with biological targets. ijcce.ac.ir

Table 1: Key Quantum Chemical Parameters from DFT Calculations

| Parameter | Description | Significance in Drug Design |

|---|---|---|

| $E_{HOMO}$ (Energy of HOMO) | Energy of the highest occupied molecular orbital; relates to the ability to donate an electron. | Indicates the molecule's nucleophilic character and potential for interaction with electron-deficient sites on a target. |

| $E_{LUMO}$ (Energy of LUMO) | Energy of the lowest unoccupied molecular orbital; relates to the ability to accept an electron. | Indicates the molecule's electrophilic character and potential for interaction with electron-rich sites on a target. |

| Energy Gap ($\Delta E = E_{LUMO} - E_{HOMO}$) | The difference in energy between the LUMO and HOMO. researchgate.net | A smaller energy gap generally corresponds to higher chemical reactivity and lower kinetic stability. researchgate.net |

| Chemical Hardness ($\eta$) | A measure of resistance to change in electron distribution or charge transfer. | Harder molecules are less reactive, while softer molecules are more reactive. |

| Dipole Moment ($\mu$) | A measure of the overall polarity of the molecule. | Influences solubility, membrane permeability, and the nature of intermolecular interactions with a target. |

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. ijprajournal.com This method is extensively used to screen virtual libraries of compounds and to understand the binding mode of a ligand, such as 4-Chloro-7-(trifluoromethyl)quinoline, within the active site of a biological target. ijprajournal.comtheaspd.com The process involves placing the ligand in various conformations within the receptor's binding site and calculating a "docking score," which estimates the binding affinity. researchgate.net A more negative score typically indicates a stronger, more favorable interaction. researchgate.netuobaghdad.edu.iq

For quinoline derivatives, docking studies have been performed against a wide array of protein targets implicated in various diseases. These include enzymes like RNA polymerase for anti-influenza activity, protein kinases in cancer, and targets within Plasmodium falciparum for antimalarial action. researchgate.netmdpi.comnih.gov Docking analyses reveal key interactions, such as hydrogen bonds and pi-pi stacking, between the quinoline scaffold and amino acid residues in the target's active site, elucidating the structural basis for its biological activity. mdpi.comnih.gov

Table 2: Representative Protein Targets and Docking Scores for Quinoline Derivatives

| Protein Target | Associated Disease/Function | Example Ligand Type | Reported Docking Score (kcal/mol) |

|---|---|---|---|

| RNA Polymerase (PDB ID: 3CM8) | Influenza Virus | 4-{[7-(trifluoromethyl)quinolin-4-yl]amino}benzoic acid derivatives | -7.370 mdpi.com |

| Plasmodium falciparum Phosphoethanolamine Methyltransferase (PfPMT) | Malaria | Quinoline and Isoquinoline derivatives | -5.0 to -8.0 (Range for various derivatives) researchgate.net |

| EGFR Kinase Domain | Cancer | Quinoline Hydrazone derivatives | -7.0 to -9.0 (Range for various derivatives) researchgate.net |

| Bacterial DNA Gyrase B | Bacterial Infections | Fluoroquinolone derivatives | -8.562 researchgate.net |

| 3-Phosphoinositide dependent kinase (PDK1) | Cancer | 4-substituted amino quinolines | Not specified, but led to inhibitors with IC50 < 1 µM nih.gov |

Molecular Dynamics (MD) Simulations for Conformational Analysis and Binding Kinetics

Following molecular docking, Molecular Dynamics (MD) simulations are often employed to provide a more dynamic and realistic assessment of the ligand-receptor complex. MD simulations model the atomic and molecular motion over time by solving Newton's equations of motion, offering insights into the stability, conformational changes, and binding kinetics of the complex. nih.gov

For halogenated quinoline derivatives, MD simulations have been used to evaluate the structural stability of the ligand-protein complex in a simulated physiological environment. nih.gov Key metrics analyzed during MD simulations include the Root Mean Square Deviation (RMSD), which measures the deviation of the protein backbone from its initial position, and the Root Mean Square Fluctuation (RMSF), which indicates the flexibility of individual amino acid residues. A stable RMSD value over the simulation time suggests that the ligand remains securely bound and the complex is stable. nih.gov These simulations refine the static picture provided by docking and help to validate the predicted binding mode.

Table 3: Key Metrics in Molecular Dynamics Simulations

| Metric | Description | Indication of Stability |

|---|---|---|

| Root Mean Square Deviation (RMSD) | Measures the average distance between the atoms (usually the backbone atoms) of superimposed protein structures over time. | Low and converging RMSD values indicate a stable protein structure and ligand binding pose. nih.gov |

| Root Mean Square Fluctuation (RMSF) | Measures the displacement of a specific atom or residue relative to the reference structure, averaged over time. | Highlights flexible regions of the protein; low fluctuation in the binding site suggests stable ligand interaction. nih.gov |

| Radius of Gyration (RoG) | Measures the compactness of the protein structure. | A stable RoG value indicates that the protein is not undergoing significant unfolding or conformational changes. nih.gov |

| Hydrogen Bond Analysis | Tracks the formation and breaking of hydrogen bonds between the ligand and receptor over the simulation time. | Persistent hydrogen bonds indicate critical and stable interactions for ligand binding. |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. researchgate.netneliti.com These models are valuable for predicting the activity of novel or untested compounds, such as derivatives of this compound, thereby prioritizing synthesis and experimental testing. asianpubs.orgresearchgate.net

To build a QSAR model, a set of molecules with known activities (the training set) is described by various molecular descriptors. These descriptors quantify physicochemical properties, such as steric (molar refractivity), electronic (dipole moment), and hydrophobic (log P) characteristics. asianpubs.org Statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms are then used to generate an equation that correlates these descriptors with biological activity. researchgate.netasianpubs.orgnih.gov The predictive power of the QSAR model is validated using an external set of compounds (the test set). neliti.com For quinoline derivatives, QSAR studies have been successfully applied to model and predict their antimalarial and antifungal activities. neliti.comasianpubs.org

Table 4: Common Molecular Descriptors Used in QSAR Models for Quinoline Derivatives

| Descriptor Class | Specific Descriptor | Property Quantified |

|---|---|---|

| Electronic | Dipole Moment (DM) | Molecular polarity and charge distribution. asianpubs.org |

| HOMO/LUMO Energies | Electron-donating/accepting capabilities. | |

| Hydrophobic | Log P (Octanol-Water Partition Coefficient) | Lipophilicity, which affects membrane permeability. asianpubs.org |

| cLogP | Calculated lipophilicity. neliti.com | |

| Steric / Topological | Molar Refractivity (MR) | Molecular volume and polarizability. asianpubs.org |

| Total Connectivity (Tcon) | The branching and complexity of the molecular skeleton. researchgate.net | |

| Physicochemical | Density (D) | Mass per unit volume. researchgate.net |

Prediction of Pharmacokinetic and Pharmacodynamic Properties

In silico prediction of ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties is a critical step in early-stage drug discovery to assess the drug-likeness of a compound. researchgate.netresearchgate.net Various computational models and tools, such as SwissADME and pkCSM, are used to predict the pharmacokinetic and pharmacodynamic profiles of molecules like this compound from their chemical structure. idaampublications.inmdpi.com

Key predicted properties include gastrointestinal (GI) absorption, blood-brain barrier (BBB) permeability, interaction with cytochrome P450 (CYP) enzymes (which are crucial for drug metabolism), and adherence to established drug-likeness rules like Lipinski's Rule of Five. idaampublications.infrontiersin.org For instance, predictions can indicate whether a compound is likely to be orally bioavailable or if it might cause drug-drug interactions by inhibiting key metabolic enzymes. idaampublications.infrontiersin.org Studies on various quinoline derivatives have shown that these in silico tools can effectively screen compounds for favorable pharmacokinetic profiles, helping to identify candidates with a higher probability of success in later clinical stages. idaampublications.inmdpi.com

Table 5: Key In Silico Predicted Pharmacokinetic Properties

| Property | Description | Importance |

|---|---|---|

| Lipinski's Rule of Five | A set of rules to evaluate drug-likeness and determine if a compound has properties that would make it a likely orally active drug in humans. idaampublications.in | Predicts oral bioavailability; violations may indicate poor absorption or permeation. |

| Gastrointestinal (GI) Absorption | Predicts the percentage of the compound absorbed from the gut into the bloodstream. frontiersin.org | High GI absorption is essential for orally administered drugs. |

| Blood-Brain Barrier (BBB) Permeability | Predicts the ability of a compound to cross the BBB and enter the central nervous system (CNS). idaampublications.inmdpi.com | Crucial for CNS-targeting drugs; non-permeability is desired for peripherally acting drugs to avoid CNS side effects. idaampublications.in |

| CYP450 Inhibition | Predicts whether a compound inhibits key cytochrome P450 enzymes (e.g., CYP1A2, CYP2C9, CYP3A4). frontiersin.org | Inhibition can lead to adverse drug-drug interactions by altering the metabolism of other drugs. |

| Aqueous Solubility (Log S) | Predicts the solubility of the compound in water. mdpi.com | Affects absorption and formulation; poor solubility can hinder bioavailability. |

Protein Structure Modeling for Novel Targets

When the experimental 3D structure of a protein target is unavailable, computational protein structure modeling becomes essential for structure-based drug design. Homology modeling is a common approach where the amino acid sequence of the target protein is used to build a 3D model based on the experimentally determined structure of a related homologous protein (the "template").

This modeled protein structure can then be used in molecular docking simulations with ligands like this compound to investigate potential binding modes and affinities. This approach is crucial for exploring novel therapeutic targets for which structural information is limited. For example, if a new kinase is identified as a potential cancer target but lacks a crystal structure, a homology model can be generated. Docking this compound into this model can provide initial hypotheses about its potential as an inhibitor, guiding subsequent experimental validation. nih.gov Studies on quinoline derivatives have utilized both crystal structures and modeled proteins to understand their interactions with targets like c-Met and PDK1, demonstrating the utility of this approach in rational drug design. nih.govnih.gov

Medicinal Chemistry Research and Biological Activity Profiling

Structure-Activity Relationship (SAR) Studies of 4-Chloro-7-(trifluoromethyl)quinoline Derivatives

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity. For derivatives of this compound, SAR research has provided crucial insights into optimizing potency and selectivity for various biological targets.

The biological activity of quinoline (B57606) derivatives is highly sensitive to the nature and position of substituents on the quinoline ring. Research on 4-aminoquinoline (B48711) analogs, which are derived from precursors like this compound, has established a clear consensus that a small, electron-withdrawing group at the 7-position is essential for high antimalarial potency. nih.gov Groups like chlorine (-Cl) or trifluoromethyl (-CF3) are considered optimal for this position. nih.govnih.gov

The electron-withdrawing capacity of the substituent at the 7-position directly influences the basicity (pKa) of the quinoline ring nitrogen and any basic side chain attached at the 4-position. researchgate.net This modulation of pKa is critical for the drug's accumulation in the acidic food vacuole of the malaria parasite, a key step in its mechanism of action. nih.govresearchgate.net For instance, studies on a series of 4-amino-7-substituted quinolines demonstrated a clear correlation between the Hammett constant (a measure of a substituent's electron-withdrawing or -donating ability) and the pKa of the molecule's nitrogen atoms. researchgate.net

Derivatives with strong electron-withdrawing groups, such as trifluoromethyl, exhibit lower pKa values compared to those with electron-donating groups. researchgate.net This, in turn, affects the compound's ability to inhibit the formation of β-hematin, a crucial process for parasite survival. researchgate.net While modifications on the core 4-aminoquinoline nucleus often lead to a loss of activity, 7-halo substituted derivatives are consistently more active than their unsubstituted counterparts. hilarispublisher.com

| Substituent at 7-Position | Hammett Constant (σm) | Quinoline N pKa (pKa1) | Side Chain N pKa (pKa2) | Relative β-Hematin Inhibitory Activity |

|---|---|---|---|---|

| -NH₂ | -0.16 | 8.36 | 10.02 | Low |

| -OH | +0.12 | 8.76 | 9.62 | Moderate |

| -Cl | +0.37 | 7.96 | 9.21 | High (Reference) |

| -CF₃ | +0.43 | 7.65 | 9.14 | High |

| -NO₂ | +0.71 | 6.28 | 8.75 | Variable |

Data adapted from studies on 4-aminoquinoline derivatives to illustrate the influence of the 7-position substituent. researchgate.net

The three-dimensional shape, or conformation, of a drug molecule is critical for its interaction with a biological target. For quinoline derivatives, the bioactive conformation is the specific spatial arrangement the molecule adopts to bind effectively to its target, such as the complex of heme and lipids within the malaria parasite or the colchicine-binding site of β-tubulin in cancer cells. nih.gov

The incorporation of a trifluoromethyl (-CF3) group is a widely used strategy in medicinal chemistry to enhance the therapeutic properties of drug candidates. mdpi.combohrium.com In the context of this compound, the -CF3 group at the 7-position plays a multifaceted role in improving the molecule's pharmacokinetic and pharmacodynamic profile. mdpi.comresearchgate.net

Enhanced Lipophilicity : The -CF3 group significantly increases the lipophilicity of the molecule. mdpi.comresearchgate.net This property is crucial for enhancing the compound's ability to penetrate biological membranes, such as the cell membranes of pathogens or cancer cells, thereby improving its bioavailability and access to intracellular targets. mdpi.comontosight.ai

Metabolic Stability : The carbon-fluorine bond is one of the strongest in organic chemistry, making the trifluoromethyl group highly resistant to metabolic degradation by enzymes in the body. mdpi.com Introducing a -CF3 group can block metabolic hotspots on the aromatic ring, leading to a longer half-life and reduced drug dosage. mdpi.com

Modulation of Electronic Properties : As a strong electron-withdrawing group, the -CF3 moiety influences the electronic distribution of the entire quinoline ring system. researchgate.net This electronic modulation can strengthen the binding affinity of the molecule to its biological target. mdpi.com

| Property | Influence of -CF₃ Group | Pharmacological Implication |

|---|---|---|

| Lipophilicity (Hansch π value) | Increases (+0.88) | Improved membrane permeability and bioavailability. mdpi.com |

| Metabolic Stability | Increases (due to strong C-F bond) | Enhanced drug half-life, reduced metabolism. mdpi.com |

| Binding Affinity | Can increase via electronic effects | Stronger interaction with biological targets. mdpi.com |

| Basicity (pKa) | Decreases (electron-withdrawing effect) | Modulates drug accumulation in acidic compartments like the parasite's food vacuole. researchgate.net |

Mechanistic Elucidation of Biological Activities

Understanding the mechanism of action of a compound is paramount for rational drug design and for developing strategies to overcome resistance. Derivatives of this compound have been primarily investigated for their antimalarial activity, with a well-defined mechanism of action.

The 4-aminoquinoline scaffold has been a cornerstone of antimalarial therapy for decades. nih.gov These drugs are thought to exert their effect by accumulating in the digestive vacuole of the intraerythrocytic malaria parasite. acs.org The parasite digests hemoglobin from the host red blood cell, releasing large quantities of toxic free heme (ferriprotoporphyrin IX). hilarispublisher.com

The spread of drug-resistant strains of Plasmodium falciparum has severely limited the effectiveness of traditional quinoline drugs like chloroquine (B1663885). nih.gov A key research focus has been the design of new quinoline derivatives that can circumvent these resistance mechanisms. Strategies often involve modifying the side chain attached at the 4-position of the quinoline nucleus. Introducing bulky or complex side chains can sterically hinder the parasite's drug efflux pumps, which are often responsible for resistance. mdpi.com Furthermore, creating hybrid molecules that combine the quinoline pharmacophore with another biologically active moiety is a promising approach to enhance potency and overcome resistance. mdpi.com The 7-chloro or 7-trifluoromethyl substitution remains a critical component in these next-generation compounds due to its established importance for intrinsic activity. nih.govnih.gov

The primary antimalarial mechanism of action for 4-aminoquinoline drugs is the inhibition of heme detoxification. acs.orgnih.gov To protect itself from the toxicity of free heme, the parasite polymerizes it into an inert, insoluble crystal called hemozoin, also known as the "malaria pigment". hilarispublisher.com

4-aminoquinoline derivatives, acting as weak bases, become protonated and trapped within the acidic environment of the parasite's digestive vacuole. nih.govresearchgate.net Here, they bind to free heme, forming a drug-heme complex. hilarispublisher.com This complex is unable to be incorporated into the growing hemozoin crystal. The buildup of the toxic drug-heme complex leads to oxidative stress, membrane damage, and ultimately, the death of the parasite. hilarispublisher.com The electron-withdrawing group at the 7-position, such as -CF3, is crucial for this process, as it modulates the pKa to ensure efficient accumulation in the vacuole and influences the strength of the interaction with heme. researchgate.net A direct correlation has been observed between a compound's ability to inhibit β-hematin (synthetic hemozoin) formation and its antiplasmodial activity. researchgate.net

Anticancer Activity and Antiproliferative Mechanisms

The quinoline ring is a key structural motif in a variety of compounds exhibiting significant anticancer activity. researchgate.net The presence of substituents such as a chlorine atom at the C-7 position and a trifluoromethyl group can enhance the antiproliferative properties of the quinoline scaffold. nih.gov Derivatives of this compound have been explored as potential anticancer agents, demonstrating efficacy against a range of human cancer cell lines through various mechanisms of action. researchgate.netnih.govnih.gov

A primary mechanism through which quinoline derivatives exert their anticancer effects is the induction of apoptosis, or programmed cell death. nih.govmdpi.com Studies on 7-chloroquinoline (B30040) derivatives have shown their ability to trigger apoptotic pathways in cancer cells. For instance, a series of 7-chloroquinoline-1,2,3-triazoyl carboxamides demonstrated a significant, dose-dependent decrease in the viability of both hormone-dependent (MCF-7) and hormone-independent (MDA-MB-231) breast cancer cells. nih.gov One derivative, in particular, showed potent cytotoxic activity against the triple-negative MDA-MB-231 cell line, inducing apoptosis in over 80% of the cells. nih.gov This suggests a selective and strong pro-apoptotic activity in certain cancer types. nih.gov Similarly, investigations into 7-chloro-(4-thioalkylquinoline) derivatives revealed that at higher concentrations, they induce apoptosis in CCRF-CEM leukemia cells. nih.govul.ie

Enzyme inhibition is another critical mechanism for the anticancer activity of quinoline-based compounds. nih.gov Protein kinases, which play a central role in cell signaling pathways that control cell growth, proliferation, and survival, are common targets. mdpi.com The trifluoromethyl group is a feature in some compounds designed as kinase inhibitors. nih.gov Derivatives of quinoline have been developed as potent inhibitors of various kinases, including B-RAF, C-RAF, PI3K, and mTOR. nih.govmdpi.com For example, diarylamide quinoline ethers have shown selective potency toward C-RAF kinase. mdpi.com Furthermore, molecular docking studies of a cytotoxic 7-chloroquinoline derivative suggested a high binding affinity for key enzymes involved in cancer progression, such as PARP-1, Src, and PI3K/mTOR, indicating that the compound's anticancer effects may be mediated through the inhibition of these critical targets. nih.gov

Table 2: Cytotoxic Activity of a 7-Chloroquinoline Derivative in Breast Cancer Cells

| Compound | Cell Line | Treatment Time (h) | IC₅₀ (µM) | Reference |

|---|---|---|---|---|

| QTCA-1 (7-chloroquinoline-1,2,3-triazoyl carboxamide) | MDA-MB-231 (Triple-Negative Breast Cancer) | 24 | 20.60 | nih.gov |

| 48 | 20.42 | |||

| 72 | 19.91 |

Antiviral Activity (e.g., Anti-Zika Virus)

In addition to their antiparasitic and anticancer properties, quinoline derivatives have emerged as potential antiviral agents. researchgate.net Research has specifically highlighted their activity against the Zika virus (ZIKV), a flavivirus of significant public health concern. nih.govnih.gov

Chemically modified quinoline analogs have been engineered as novel antivirals designed to inhibit ZIKV replication. nih.gov These compounds have demonstrated the ability to markedly inhibit viral protein levels and the production of viral progeny in infected ocular cells. nih.gov The proposed mechanism of action for some of these quinoline derivatives is centered on the inhibition of autophagy, a cellular process that the virus can exploit for its replication. nih.gov Studies have also shown that certain derivatives containing secondary amine side chains are effective against the Zika virus. researchgate.net The antiviral effect appears to occur in the early stages of infection, with some compounds acting by disrupting the internalization of the virus into the host cell. nih.gov

Antiepileptic and Analgesic Properties

Derivatives of this compound have been investigated for their potential therapeutic effects on the central nervous system, specifically as antiepileptic and analgesic agents. nih.govgeorgiasouthern.edunih.gov

Research into quinoline-derived α-trifluoromethylated alcohols (QTAs) has identified compounds with both antiepileptic and analgesic properties. georgiasouthern.edunih.gov In screening studies using zebrafish larvae, certain QTAs were found to have antiepileptic characteristics, inducing a specific and reversible reduction in photomotor activity. georgiasouthern.edunih.gov A proposed mechanism for these effects is the blockade of sodium channels. georgiasouthern.edunih.gov These compounds were shown to reduce inflammatory sodium signals released by peripheral nerve and tissue damage, which could be beneficial in alleviating neuropathic pain. georgiasouthern.edunih.gov

Furthermore, other studies have synthesized 4-substituted-7-trifluoromethylquinoline derivatives and evaluated them for analgesic and anti-inflammatory properties. nih.gov One such derivative, 2-(7-trifluoromethylquinolin-4-ylamino)benzoic acid N'-(2-nitrooxy propionyl)hydrazide, demonstrated analgesic potency equipotent to the reference drug glafenine (B1671574) in an acetic acid-induced writhing model in mice. nih.gov The analgesic effects of various 7-chloroquinoline derivatives have been attributed to both peripheral and central mechanisms. nih.govtbzmed.ac.irtbzmed.ac.ir

Sodium Channel Blocking Mechanisms

Voltage-gated sodium channels are crucial for the initiation and propagation of action potentials. Drugs that block these channels are used as local anesthetics, antiarrhythmics, and anticonvulsants. nih.govnih.gov The mechanism of blockade often involves state-dependent binding, where the drug shows different affinities for the resting, open, or inactivated states of the channel. nih.govnih.gov While quinoline-based compounds like quinidine (B1679956) are known sodium channel blockers, specific research detailing the sodium channel blocking mechanisms of this compound itself is not extensively documented in the current literature.

Anti-inflammatory and Antinociceptive Effects

Research into the pain-relieving (antinociceptive) and anti-inflammatory properties of quinoline derivatives is an active area. While direct studies on this compound are limited, research on structurally similar compounds provides insight into the potential of this scaffold. For instance, derivatives where the chlorine at the 4-position is replaced by a substituted phenylselanyl group have been investigated. Specifically, the analog 7-chloro-4-{[3-(trifluoromethyl)phenyl]selanyl}quinoline was evaluated in models of nociception and inflammation. nih.gov These studies suggest that the 7-chloroquinoline core, which it shares with this compound, is a viable template for developing agents with these effects. nih.govnih.gov

| Compound | Model | Observed Effect | Reference |

|---|---|---|---|

| 7-chloro-4-{[3-(trifluoromethyl)phenyl]selanyl}quinoline | Chemical and Thermal Nociception Models in Mice | Antinociceptive effects observed | nih.gov |

| 4-((3,5-Bis(trifluoromethyl)phenyl)selanyl)-7-chloroquinoline | Chemical and Thermal Nociception Models in Mice | Antinociceptive effects observed | nih.gov |

| 7-chloro-4-(phenylselanyl)quinoline (4-PSQ) | Acute Inflammation Models in Mice | Anti-inflammatory properties demonstrated | nih.gov |

Cyclooxygenase (COX) Inhibition

The anti-inflammatory action of many drugs is achieved through the inhibition of cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins. frontiersin.org There are two main isoforms, COX-1 and COX-2. In silico analyses of derivatives such as 7-chloro-4-{[3-(trifluoromethyl)phenyl]selanyl}quinoline have suggested a higher binding affinity for COX-2 over COX-1. nih.gov Furthermore, other research on different quinoline derivatives has identified potent and selective COX-2 inhibitors, indicating that the quinoline scaffold is a promising starting point for the design of novel anti-inflammatory agents targeting this enzyme. researchgate.net However, direct experimental validation of COX inhibition by this compound has not been specifically reported.

Antimicrobial and Antitubercular Research

The quinoline scaffold is historically significant in antimicrobial research, most notably in the development of antimalarials like chloroquine. ontosight.ai This has spurred investigation into its efficacy against other pathogens, including Mycobacterium tuberculosis, the causative agent of tuberculosis. nih.gov The emergence of drug-resistant strains necessitates the discovery of new antitubercular agents. nih.govnih.gov